
3-Amino-N-methylbenzylamine
Overview
Description
3-Amino-N-methylbenzylamine: is an organic compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . It is a colorless to pale yellow solid with a strong amine odor . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 3-Amino-N-methylbenzylamine is through reductive amination. This involves the reaction of benzaldehyde with methylamine under alkali catalysis to generate N-methylbenzylamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-N-methylbenzylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Organic Synthesis
3-Amino-N-methylbenzylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- N-Alkylation : Used to introduce alkyl groups into other compounds.
- Amide Formation : Reacts with carboxylic acids to form amides, enhancing the library of synthetic compounds.
Research has indicated potential biological activities of this compound, particularly in enzyme inhibition:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, it may inhibit carbonic anhydrase (CA) enzymes, which are crucial for physiological processes such as respiration and acid-base balance.
- Anti-inflammatory Effects : By inhibiting enzymes involved in inflammatory pathways, it may reduce inflammation and pain.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic properties:
- Potential Therapeutic Uses : It is being studied for possible applications in treating conditions associated with inflammation and pain relief.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of carbonic anhydrase by this compound demonstrated that the compound effectively binds to the enzyme's active site. This binding prevents substrate interaction, leading to decreased enzyme activity. The implications of this research suggest potential applications in developing anti-inflammatory drugs.
Case Study 2: Synthesis of Complex Organic Molecules
In a synthetic chemistry project, researchers utilized this compound as a starting material to create novel sulfonamide derivatives. The derivatives exhibited enhanced biological activity compared to their precursors, showcasing the compound's utility in generating pharmacologically relevant molecules.
Mechanism of Action
The mechanism of action of 3-Amino-N-methylbenzylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
N-Benzylmethylamine: This compound has a similar structure but lacks the amino group at the 3-position.
N-Methylaniline: Similar in structure but without the benzyl group.
N-Ethylbenzylamine: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 3-Amino-N-methylbenzylamine is unique due to the presence of both an amino group and a methyl group on the benzylamine structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-Amino-N-methylbenzylamine (CAS Number: 18759-96-1) is an organic compound that has garnered attention for its potential biological activities. This article summarizes its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses with related compounds.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 136.19 g/mol
-
Chemical Structure :
This compound features an amino group at the meta position relative to the methyl group on the benzylamine structure, which imparts unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Notably, it can act as a substrate or inhibitor in enzymatic reactions, influencing several biochemical pathways. The compound's effects are mediated through:
- Hydrogen Bonding : Facilitates interactions with target molecules.
- Electrostatic Interactions : Enhances binding affinity to enzymes and receptors.
Synthesis of Biologically Active Molecules
This compound serves as a reagent in the synthesis of various biologically active compounds. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form imines or nitriles, which are crucial intermediates in drug synthesis.
Neurochemical Activity
Research indicates that this compound may influence neurotransmitter metabolism. It has been suggested that compounds with similar structures can interact with monoamine oxidase (MAO) enzymes, which are critical for degrading neurotransmitters such as serotonin and dopamine. Inhibitors of MAO are used in treating depression and Parkinson's disease . Understanding the interaction of this compound with these enzymes could lead to novel therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-Benzylmethylamine | Lacks amino group at the 3-position | Limited biological activity compared to 3-Amino... |
N-Methylaniline | No benzyl group | Primarily used in industrial applications |
N-Ethylbenzylamine | Ethyl group instead of methyl | Different pharmacological profile |
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study demonstrated that derivatives of benzylamines, including this compound, exhibited significant cytotoxic activity against various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation in vitro, showing promising results .
- Neurotransmitter Interaction : Research focusing on biogenic amines highlighted that similar compounds can modulate neurotransmitter levels by inhibiting MAO activity. This suggests potential applications for this compound in treating neurodegenerative disorders .
- Antimicrobial Properties : Some studies have indicated that benzylamines possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains .
Q & A
Q. Basic: What are the recommended synthetic routes for 3-Amino-N-methylbenzylamine, and how can purity be validated?
Methodological Answer:
this compound (CAS 18759-96-1) can be synthesized via reductive amination of 3-nitrobenzaldehyde followed by methylation, or through nucleophilic substitution of 3-aminobenzyl halides with methylamine. Post-synthesis, purity validation should involve:
- High-Performance Liquid Chromatography (HPLC) to quantify impurities (<3% as per industrial standards).
- Gas Chromatography (GC) with flame ionization detection for volatile byproducts .
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity, referencing molecular formula C₈H₁₂N₂ and molar mass 136.19 g/mol .
Q. Basic: What spectroscopic and computational parameters define the molecular structure of this compound?
Methodological Answer:
Key parameters include:
- Molar Refractivity : 43.63 (calculated via additive atomic contributions).
- Surface Tension : 41.1 dyne/cm, indicating moderate polarity .
- Polarizability : 17.29 ų, derived from DFT simulations.
Experimental validation should combine: - FT-IR for amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bends.
- Mass Spectrometry (MS) to confirm molecular ion peak at m/z 136.19 .
Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Per GHS classifications :
- Acute Toxicity : Category 4 (oral and dermal LD₅₀ ~300–2000 mg/kg). Use nitrile gloves and fume hoods.
- Skin/Eye Hazards : Corrosive (Category 1C for skin; Category 1 for eyes). Immediate rinsing with water for 15+ minutes is mandatory.
- Environmental Toxicity : Acute/chronic aquatic toxicity (Category 1). Neutralize waste with 1M HCl before disposal.
Q. Advanced: How can researchers design kinetic studies to investigate the nucleophilic reactivity of this compound?
Methodological Answer:
- Variable Conditions : React with electrophiles (e.g., acyl chlorides) under controlled pH (4–10) and temperatures (25–60°C).
- Rate Monitoring : Use UV-Vis spectroscopy to track absorbance shifts at λ = 270 nm (aromatic intermediates).
- Computational Support : Compare experimental activation energies with DFT-calculated transition states using polarizability data (17.29 ų) .
Q. Advanced: How should contradictory data on physical properties (e.g., flash point) be resolved?
Methodological Answer:
Discrepancies in reported values (e.g., flash point 34°C vs. alternative sources) require:
- Cross-Validation : Use differential scanning calorimetry (DSC) for thermal stability analysis.
- Chromatographic Purity Checks : GC-MS to rule out contaminants affecting flammability.
- Standardized Calibration : Align instruments with reference materials (e.g., NIST-traceable standards).
Q. Advanced: What computational strategies are effective for modeling the solvation behavior of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use molar volume (133.3 cm³/mol) to parameterize solvent-accessible surface area.
- COSMO-RS Theory : Predict solubility in polar aprotic solvents (e.g., DMSO) using surface tension (41.1 dyne/cm) and dielectric constants.
- Validation : Compare with experimental logP values via shake-flask HPLC.
Q. Advanced: What methodologies assess the environmental impact of this compound in aquatic systems?
Methodological Answer:
- Acute Toxicity Assays : Daphnia magna 48-hour EC₅₀ tests .
- Biodegradation Studies : OECD 301F respirometry to measure mineralization rates.
- Trophic Transfer Analysis : LC-MS/MS to detect bioaccumulation in algae-fish models.
Q. Advanced: How can this compound be applied in interdisciplinary research (e.g., medicinal chemistry)?
Methodological Answer:
- Pharmacophore Modeling : Leverage amine groups for hydrogen bonding in drug-receptor docking studies.
- Peptide Conjugation : Use EDC/NHS coupling to attach to carboxylated biomolecules.
- Metal Complexation : Screen for catalytic activity with transition metals (e.g., Cu²⁺) via cyclic voltammetry.
Properties
IUPAC Name |
3-(methylaminomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPYXIZPMDWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469894 | |
Record name | 3-Amino-N-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18759-96-1 | |
Record name | 3-Amino-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18759-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylaminomethylphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018759961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-N-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylaminomethylphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenemethanamine, 3-amino-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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